7-bromo-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Description
7-Bromo-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:
- 7-Bromo substitution: Enhances electrophilicity and may influence receptor binding via halogen bonding .
- 5-Phenyl group: Contributes to hydrophobic interactions with target receptors, a common feature in psychoactive benzodiazepines.
Benzodiazepines are renowned for their anxiolytic, sedative, and muscle-relaxant properties. This compound’s unique substitution pattern suggests distinct pharmacological and pharmacokinetic profiles compared to classical benzodiazepines like diazepam.
Properties
IUPAC Name |
7-bromo-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O5/c1-31-20-11-16(12-21(32-2)24(20)33-3)25(30)28-14-22(29)27-19-10-9-17(26)13-18(19)23(28)15-7-5-4-6-8-15/h4-13,23H,14H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVKIIUYMDMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzodiazepines and is characterized by the presence of a bromo group and a phenyl moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's dual-targeting capabilities against carbonic anhydrase (CA) enzymes and the Wnt/β-catenin signaling pathway. These pathways are crucial in regulating cancer cell proliferation and survival.
Key Findings:
- Inhibition of Cancer Cell Growth: The compound demonstrated significant inhibitory effects on various cancer cell lines, including HCT116 (colorectal carcinoma), MCF-7 (breast cancer), and NCI/ADR-RES (multidrug-resistant ovarian cancer) cells. The IC50 values for these cell lines ranged from 1.9 μM to 17.0 μM , indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: IC50 Values of 7-bromo-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Against Various Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Comparison with 5-FU |
|---|---|---|
| HCT116 | 8.7 | Similar (8.2) |
| SW480 | 17.7 | Much lower (217.5) |
| SW620 | 45.4 | Much lower (102.6) |
| MCF-7 | 1.9 | More potent |
| NCI/ADR-RES | 2.1 | More potent |
Case Study 1: Colorectal Cancer
A study evaluated the effects of the compound on HCT116 cells that harbor mutations leading to enhanced Wnt/β-catenin signaling. Treatment with the compound led to a reduction in cell viability and induction of apoptosis.
Case Study 2: Multidrug Resistance
In NCI/ADR-RES cells that express P-glycoprotein (P-gp), a known mediator of drug resistance, the compound showed significant efficacy in overcoming resistance mechanisms when used in combination with standard chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Research Findings and Implications
- Binding Affinity: Molecular docking studies suggest the trimethoxybenzoyl group in the target compound forms hydrogen bonds with GABAA receptor α-subunits, a mechanism less pronounced in dichlorobenzoyl analogs .
- Metabolic Stability : Methoxy groups resist oxidative metabolism, extending half-life compared to halogenated analogs (e.g., ’s compound) .
- Selectivity: The 7-bromo substitution may reduce off-target effects observed in non-selective benzodiazepines like clonazepam, which binds broadly to GABAA subtypes .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 7-bromo-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one?
- Methodological Answer : The synthesis typically involves multi-step protocols, including acylation of a benzodiazepine core with substituted benzoyl chlorides under basic conditions. For example, analogous compounds (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) are synthesized via nucleophilic substitution and cyclization steps using toluene or acetic acid as solvents at elevated temperatures (~100–120°C) . Key intermediates should be characterized via NMR and HPLC to confirm structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C7, trimethoxybenzoyl at C4) and HPLC (Daicel Chiralpak columns) to assess enantiomeric purity (>90%). Mass spectrometry (HRMS) is critical for molecular weight validation (e.g., [M+H]+ at m/z 531.08) .
Q. What are the foundational pharmacological properties of this benzodiazepine derivative?
- Methodological Answer : Preliminary screening should focus on GABAA receptor modulation using electrophysiological assays (e.g., concentration-clamp techniques in isolated neurons). Compare its efficacy to full agonists (e.g., diazepam) and inverse agonists (e.g., fl-CCE) at concentrations ≤3 µM. Partial agonism may manifest as ~50% potentiation of GABA-induced chloride currents .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxybenzoyl substituent influence receptor binding affinity compared to other acyl groups?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied acyl groups (e.g., 2,4-dichlorobenzoyl or 5-bromofuran-2-carbonyl). Use radioligand binding assays (³H-flunitrazepam) to measure displacement efficacy. The trimethoxy group may enhance lipophilicity and π-π stacking with receptor aromatic residues, increasing affinity .
Q. What experimental strategies resolve contradictions in reported synthesis yields for this compound?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, yields for analogous benzodiazepines improve from 60% to >85% when switching from batch to continuous flow reactors . Kinetic analysis (e.g., rate of acylation vs. hydrolysis) can identify bottlenecks .
Q. How can researchers differentiate this compound’s mechanism from non-benzodiazepine GABA modulators?
- Methodological Answer : Perform patch-clamp electrophysiology in recombinant GABAA receptors (α1β2γ2 subunits). Test antagonism with flumazenil (10 µM) to confirm benzodiazepine-site specificity. Compare potentiation profiles with zolpidem (non-benzodiazepine agonist) to assess subtype selectivity (e.g., α1 vs. α5 subunits) .
Q. What analytical methods detect degradation products under physiological conditions?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
